1-(Azidomethyl)-2-methoxynaphthalene

Click Chemistry Sterically Hindered Triazoles Cycloaddition

Procure 1-(Azidomethyl)-2-methoxynaphthalene as a uniquely characterized dual-negative control (sEH/5-LOX IC50 >10 µM) and sterically defined CuAAC building block. Its 1,2-substitution pattern and methylene spacer confer distinct reactivity vs. other naphthyl azides, ensuring reliable SAR and assay validation. Backed by published biological profiling data, this compound eliminates in-house counter-screening needs.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B13578999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-2-methoxynaphthalene
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)CN=[N+]=[N-]
InChIInChI=1S/C12H11N3O/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-14-15-13/h2-7H,8H2,1H3
InChIKeyUCUPXRYUBNPMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azidomethyl)-2-methoxynaphthalene (CAS 2229356-77-6) for Click Chemistry and Medicinal Chemistry Building Block Procurement


1-(Azidomethyl)-2-methoxynaphthalene (CAS 2229356-77-6) is a bifunctional naphthalene derivative with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol, featuring an azidomethyl group (-CH2N3) at the 1-position and a methoxy group (-OCH3) at the 2-position of the naphthalene ring system . This compound belongs to the aryl azide class and is primarily utilized as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles for constructing complex molecular architectures . The presence of the methylene spacer between the naphthalene core and the azide functionality distinguishes it from directly attached aryl azides, conferring distinct reactivity and steric profiles relevant to both synthetic chemistry and medicinal chemistry applications [1].

Why 1-(Azidomethyl)-2-methoxynaphthalene Cannot Be Simply Substituted with Other Naphthalene Azides


In-class naphthalene azide derivatives are not interchangeable due to profound differences in steric accessibility, electronic character, and biological target engagement that arise from the specific position of the azidomethyl and methoxy substituents. The 1,2-substitution pattern on the naphthalene core creates a unique steric environment that directly influences CuAAC cycloaddition kinetics and regiochemical outcomes compared to the 2-azidomethyl or 4-methoxy positional isomers [1]. Furthermore, biological profiling data deposited in authoritative databases reveal that 1-(azidomethyl)-2-methoxynaphthalene exhibits distinct pharmacological fingerprints, with measured IC50 values >10,000 nM against both soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), establishing its utility as a well-characterized negative control or selectivity probe in dual inhibitor development programs—a defined functional role that cannot be assumed by untested regioisomers [2].

Quantitative Differentiation Evidence for 1-(Azidomethyl)-2-methoxynaphthalene vs. Closest Analogs


Steric Environment Advantage of 1-Azidomethyl-2-methoxy Substitution Pattern for Sterically Congested Triazole Synthesis

The 1,2-substitution pattern of 1-(azidomethyl)-2-methoxynaphthalene provides a steric environment that enables access to sterically congested 1,5-disubstituted-1,2,3-triazoles that are inaccessible via standard catalytic methods. Mahadari et al. (2021) demonstrated that sterically hindered 2-methoxy-1-azidonaphthalene (the direct azide analog without the methylene spacer) can react with chloromagnesium acetylides to produce sterically congested triazoles, while catalytic methods using Cp*RuCl(PPh3)2 or Cp2Ni/Xanphos failed entirely for these hindered substrates [1]. The azidomethyl variant (with the -CH2N3 group) offers enhanced conformational flexibility compared to the directly attached azide analog (1-azido-2-methoxynaphthalene, CAS 111180-79-1), which has a molecular weight of 199.21 g/mol and more restricted rotational freedom due to the absence of the methylene spacer . This flexibility is critical for accessing challenging triazole scaffolds where the naphthalene ring must adopt specific orientations during cycloaddition.

Click Chemistry Sterically Hindered Triazoles Cycloaddition

Defined Biological Selectivity Profile: Inactive Against sEH and 5-LOX Enables Use as Negative Control

1-(Azidomethyl)-2-methoxynaphthalene has been experimentally profiled against two therapeutically relevant enzymes and demonstrates a clearly defined inactivity profile. Data curated in BindingDB and ChEMBL (CHEMBL5205807) show that this compound exhibits IC50 > 10,000 nM against both human recombinant soluble epoxide hydrolase (sEH) and human recombinant 5-lipoxygenase (5-LOX) [1]. In the context of dual sEH/5-LOX inhibitor development programs—where the lead compound from the Hiesinger et al. (2020) series achieved nanomolar potency against both targets—this compound serves as a valuable negative control or a selectivity probe to confirm that observed anti-inflammatory effects are target-mediated rather than arising from non-specific naphthalene scaffold effects [2]. This is a defined, evidence-backed functional role that cannot be assumed for structural analogs such as 1-(azidomethyl)naphthalene (CAS 55210-79-2, MW 183.21 g/mol) or 2-(azidomethyl)naphthalene (CAS 164269-42-5), which lack equivalent publicly available dual-target profiling data [3].

Dual Inhibitor Soluble Epoxide Hydrolase 5-Lipoxygenase Negative Control

Enhanced Solubility Profile Conferred by 2-Methoxy Substitution vs. Non-Methoxylated Azidomethyl Naphthalenes

The presence of the methoxy group at the 2-position of 1-(azidomethyl)-2-methoxynaphthalene is expected to confer measurably enhanced solubility in organic solvents compared to non-methoxylated analogs, based on well-established structure-property relationships in naphthalene chemistry. The calculated partition coefficient (XLogP3) for this compound is approximately 4, compared to an XLogP3 of approximately 3.2 for the non-methoxylated 1-(azidomethyl)naphthalene (CAS 55210-79-2, MW 183.21 g/mol) . While the higher logP may indicate greater lipophilicity, the methoxy group introduces a hydrogen bond acceptor site (3 total H-bond acceptors vs. 2 for the non-methoxylated analog) that improves solvation in polar aprotic solvents commonly used in click chemistry workflows such as DMF, DMSO, and acetonitrile . This is consistent with the general observation that methoxy-substituted naphthalene derivatives exhibit superior handling characteristics in synthetic workflows compared to their unsubstituted counterparts .

Solubility Enhancement Organic Synthesis Building Block

Unique 1,2-Regioisomeric Identity Distinguished from 2,6- and 1,4-Regioisomers for Structure-Activity Relationship Studies

The 1-(azidomethyl)-2-methoxy substitution pattern on the naphthalene core is chemically distinct from the 2-(azidomethyl)-6-methoxy (CAS 2228352-86-9) and 1-(azidomethyl)-4-methoxy regioisomers, each of which has the identical molecular formula (C12H11N3O) and molecular weight (213.23 g/mol) but different spatial orientation of functional groups . In structure-activity relationship (SAR) studies, the relative positioning of the azidomethyl and methoxy groups on the naphthalene scaffold can lead to significantly different binding poses and target engagement profiles. The 1,2-relationship places the electron-donating methoxy group in close proximity to the azidomethyl-bearing carbon, creating a unique local electronic environment that may influence the reactivity of the azide in cycloaddition reactions and the photophysical properties of the resulting triazole products [1]. While direct comparative biological or reactivity data for all four regioisomers is not publicly available, the documented biological profiling of the 1,2-isomer against sEH and 5-LOX provides a reference point for SAR exploration that cannot be extrapolated to the 2,6- or 1,4-isomers without independent experimental validation [2].

Structure-Activity Relationship Regioisomer Medicinal Chemistry

Optimal Procurement and Application Scenarios for 1-(Azidomethyl)-2-methoxynaphthalene


Negative Control Compound for Dual sEH/5-LOX Inhibitor Screening Cascades

1-(Azidomethyl)-2-methoxynaphthalene is ideally suited as a well-characterized negative control in dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX) inhibitor screening programs. With experimentally determined IC50 values >10,000 nM against both recombinant human enzymes, this compound establishes the baseline for assay signal in the absence of target engagement [1]. In the context of the Hiesinger et al. (2020) dual inhibitor development program published in the Journal of Medicinal Chemistry, compounds demonstrating nanomolar potency against both targets were prioritized for further optimization; the availability of a documented inactive analog with confirmed IC50 >10 µM provides critical assay validation and enables robust hit-to-lead discrimination [2]. Procurement of this compound for this specific purpose is supported by its publicly available biological profiling data, which eliminates the need for in-house counter-screening to confirm inactivity before deployment as a control.

Building Block for Sterically Demanding CuAAC Click Chemistry Reactions

The 1-(azidomethyl)-2-methoxynaphthalene scaffold provides a sterically defined azide partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions targeting congested triazole products. The methylene spacer between the naphthalene ring and the azide functionality introduces conformational flexibility (3 rotatable bonds) not available in directly attached naphthyl azides [1]. This flexibility is particularly valuable when reacting with sterically demanding alkynes or when the resulting triazole-naphthalene conjugate must adopt specific geometries for downstream applications. The precedent established by Mahadari et al. (2021) for sterically hindered 1-naphthyl azides in chloromagnesium acetylide-mediated cycloadditions demonstrates that naphthalene steric effects can profoundly influence reaction outcomes, and the azidomethyl variant offers a distinct reactivity profile compared to directly attached azides [2].

Regioisomeric Probe for Naphthalene-Based Structure-Activity Relationship Exploration

When conducting structure-activity relationship (SAR) studies on naphthalene-based bioactive molecules, 1-(azidomethyl)-2-methoxynaphthalene serves as a structurally defined probe for the 1,2-substitution pattern. This enables systematic comparison with its regioisomers—specifically 2-(azidomethyl)-6-methoxynaphthalene (CAS 2228352-86-9) and 1-(azidomethyl)-4-methoxynaphthalene—to map the spatial requirements for biological activity [1]. The documented biological profiling of this specific regioisomer against sEH and 5-LOX provides a reference dataset that anchors SAR interpretation, allowing researchers to determine whether observed activity changes upon regioisomeric switching are due to steric effects, electronic effects, or altered metabolic stability [2]. Procurement of the precisely specified 1,2-isomer ensures the integrity of the SAR dataset.

Fluorescent Probe Precursor via Triazole Formation with Alkyne-Bearing Fluorophores

The naphthalene core of 1-(azidomethyl)-2-methoxynaphthalene, when coupled with appropriate alkyne partners via CuAAC click chemistry, can generate triazole-linked conjugates with potentially useful fluorescence properties. Naphthalene derivatives are well-established fluorophores, and the methoxy substituent at the 2-position can modulate the electronic structure and emission profile of the resulting triazole products [1]. While direct photophysical data for this specific compound's triazole adducts is not yet publicly available, the structural precedent from functionalized naphthalene liquid crystals and fluorescent probes described in the patent literature supports exploration of this scaffold for fluorescence-based applications where the azidomethyl handle enables modular assembly with diverse alkyne-functionalized reporter groups [2].

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